

A Technical Guide to the Magnetic Properties of Iron-Nickel Thin Films

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of ironnickel (Fe-Ni) thin films, materials critical to a range of applications from data storage to advanced sensor technologies. This document details the fabrication, characterization, and fundamental magnetic behaviors of these alloys, with a focus on providing actionable data and experimental insights for professionals in research and development.

Core Magnetic Properties of Fe-Ni Thin Films

Iron-nickel alloys, particularly in the permalloy region (around 80% Ni, 20% Fe), are renowned for their soft magnetic properties, including low coercivity and high magnetic permeability. These characteristics are intimately linked to the material's composition, microstructure, and the fabrication process. The magnetic behavior is governed by properties such as saturation magnetization (Ms), coercivity (Hc), and magnetic anisotropy.

The intensity of magnetization for thin films of iron and nickel is of the same order of magnitude as for the bulk metals[1]. However, the coercive force can be significantly higher in thin films and may decrease abruptly as the thickness exceeds a critical value[1][2]. For instance, the critical thickness for iron films is approximately 50 mµ, where the coercive force changes from a high value of about 100 to lower values[2].

The composition of the Fe-Ni alloy plays a crucial role in determining its magnetic properties. Studies on electrodeposited NiFe alloy films have shown that variations in the Fe and Ni



content, influenced by factors like the concentration of saccharin in the electrolyte, can significantly alter the magnetic anisotropy[3].

Data Summary: Magnetic Properties of Fe-Ni Thin Films

The following tables summarize key quantitative data on the magnetic properties of iron-nickel thin films as a function of composition and film thickness, compiled from various studies.

Compositio n (wt%)	Deposition Method	Thickness (nm)	Coercivity (Hc) (Oe)	Anisotropy Field (Hk) (Oe)	Reference
Fe20Ni80 (Permalloy)	Sputtering	< 200	< 1	~4	[4]
Fe-Ni (general)	Evaporation	Variable	High for thin films, decreases with thickness	-	[1][2]
Ni-Fe	Electrodeposi tion	40-1000	5 (at 40 nm)	4 (at 40 nm)	[5]
Compositio n (at%)	Deposition Method	Thickness (nm)	Saturation Magnetizati on (Ms) (emu/cm³)	Coercivity (Hc) (Oe)	Reference
Fe (pure)	Sputtering (230 W)	-	1566	112	[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines common experimental protocols for the deposition and characterization of Fe-



Ni thin films.

Thin Film Deposition

3.1.1. Sputtering

Sputtering is a physical vapor deposition (PVD) technique widely used for producing highquality Fe-Ni thin films.

- Substrate Preparation: Glass or silicon substrates are commonly used. They are cleaned ultrasonically in solvents like acetone and ethanol to remove organic contaminants[6].
- Target Material: A high-purity iron-nickel alloy target with the desired composition is used[6]. For permalloy, this is typically Fe20Ni80[4][7].
- Deposition Process: The substrate is placed in a vacuum chamber. After achieving a high vacuum, an inert gas like Argon is introduced. A high voltage is applied to the target, creating a plasma. Ions from the plasma bombard the target, ejecting atoms that then deposit onto the substrate, forming a thin film[6][8]. A constant magnetic field may be applied parallel to the film plane during deposition to induce in-plane uniaxial magnetic anisotropy[4].
- Process Parameters: Key parameters that influence film properties include sputtering power, gas pressure, and substrate temperature[6][8]. For instance, increasing the sputtering power can affect the grain growth mode and, consequently, the magnetic properties of the film[6].

3.1.2. Electrodeposition

Electrodeposition is a cost-effective and scalable method for fabricating Fe-Ni thin films.

- Electrolyte Bath: The electrolyte solution typically contains salts of iron and nickel, such as ferrous sulfate (FeSO₄) and nickel sulfate (NiSO₄), along with supporting electrolytes and additives to control stress and film morphology[9][10]. For example, saccharin is often added to reduce internal stress in the deposited film[10].
- Substrate: A conductive substrate, such as a copper sheet or metallized glass, is used as the cathode[3][10].



- Deposition Process: The substrate (cathode) and an anode (e.g., platinum) are immersed in the electrolyte bath. A controlled current or potential is applied, causing the Fe²⁺ and Ni²⁺ ions in the solution to be reduced and deposited onto the substrate, forming the alloy film[9] [11]. The process is often carried out galvanostatically at a constant current density[9].
- Process Parameters: The composition and magnetic properties of the electrodeposited film are highly sensitive to the electrolyte composition, pH, temperature, and current density[9] [10].

Magnetic Characterization

3.2.1. Vibrating Sample Magnetometry (VSM)

VSM is a widely used technique to measure the bulk magnetic properties of thin films.

- Principle of Operation: A small sample of the thin film is mounted on a rod and placed in a uniform magnetic field. The sample is then vibrated sinusoidally. The changing magnetic flux from the vibrating sample induces a voltage in a set of pick-up coils. This induced voltage is proportional to the magnetic moment of the sample[12].
- Measurement Procedure: The external magnetic field is swept through a range of values (e.g., from a positive maximum to a negative maximum and back) while the magnetic moment of the sample is continuously measured. This generates a hysteresis loop (M-H curve)[12].
- Data Extraction: From the hysteresis loop, key magnetic parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) can be determined[12].

3.2.2. Magneto-Optic Kerr Effect (MOKE) Microscopy

MOKE microscopy is a powerful technique for imaging magnetic domains and measuring surface magnetic properties.

 Principle of Operation: MOKE is based on the interaction of polarized light with a magnetized material. When linearly polarized light is reflected from the surface of a magnetic material, its



plane of polarization is rotated. The direction and magnitude of this rotation are proportional to the magnetization of the material [13].

- Measurement Setup: A MOKE microscope consists of a light source, a polarizer, focusing
 optics, a sample stage, an analyzer, and a detector (e-g., a CCD camera). The setup allows
 for the visualization of magnetic domains with different magnetization orientations as areas
 of varying light intensity[13].
- Applications: MOKE is used to study the magnetization reversal process, observe the formation and motion of magnetic domain walls, and measure local hysteresis loops[13][14].

Visualizations: Workflows and Relationships

The following diagrams illustrate key experimental workflows and the logical relationships governing the magnetic properties of Fe-Ni thin films.



Characterization

MOKE Microscopy (Domain Imaging)

Substrate Preparation

Sputtering Deposition

VSM Measurement (Hysteresis Loop)

VSM Measurement (Hysteresis Loop)

Analyze

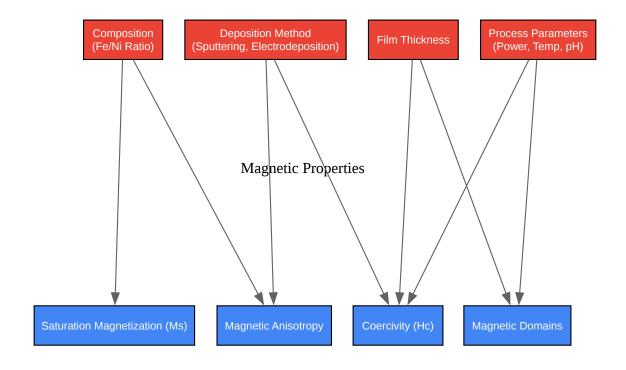
Film Deposition

Analyze

Analyze



Deposition Parameters



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References

- 1. journals.aps.org [journals.aps.org]
- 2. journals.aps.org [journals.aps.org]
- 3. Magnetic anisotropy evolution with Fe content in electrodeposited Ni 100-x Fe x thin films
 Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01189A
 [pubs.rsc.org]
- 4. Structural and Magnetic Properties of FeNi Films and FeNi-Based Trilayers with Out-of-Plane Magnetization Component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ijiset.com [ijiset.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. lakeshore.com [lakeshore.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
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